2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, resulting in the official designation: 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a tert-butylamino group attached to the second carbon of the propanone chain, with the ketone group connected to a phenyl ring bearing chlorine substituents at the 3 and 4 positions. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated amine functionality.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier string is documented as InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H, offering a standardized method for computer processing and database storage. The structural configuration reveals an undefined stereocenter at the carbon bearing the tert-butylamino group, indicating potential for stereoisomerism that could influence the compound's three-dimensional properties.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is definitively established as 1346598-72-8. This unique identifier serves as the primary reference for chemical databases, regulatory documentation, and scientific literature, ensuring accurate identification across multiple platforms and applications. The registry number system provides an unambiguous method for distinguishing this specific compound from closely related structural analogs and isomeric variants within the dichloropropiophenone family.
Alternative designations for this compound encompass various systematic and common names used across different scientific contexts. The compound is frequently referenced as Bupropion Impurity, reflecting its role as a process-related impurity in pharmaceutical manufacturing. Additional nomenclature includes 3,4-Dichloro Bupropion Hydrochloride, emphasizing its structural relationship to the parent antidepressant compound. Commercial suppliers and analytical laboratories often employ designations such as 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone Hydrochloride, which provides a detailed description of the molecular architecture. The compound may also be identified by various proprietary codes assigned by different manufacturers and suppliers, including TRC-B690685 from LGC Standards and other vendor-specific identifiers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is represented as C₁₃H₁₈Cl₃NO, reflecting the complete ionic composition including the hydrochloride salt form. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, three chlorine atoms (two in the aromatic ring and one from the hydrochloride), one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 310.65 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.
The elemental composition analysis reveals significant contributions from halogen atoms, with chlorine representing approximately 34.3% of the total molecular weight. Carbon content comprises approximately 50.3% of the molecular mass, while hydrogen contributes about 5.8%, nitrogen accounts for 4.5%, and oxygen represents 5.1% of the total weight. This elemental distribution significantly influences the compound's physicochemical properties, including its lipophilicity, stability characteristics, and analytical behavior. The presence of multiple chlorine atoms enhances the compound's electron-withdrawing characteristics and affects its chemical reactivity patterns.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 | 50.27 |
| Hydrogen | 18 | 1.008 | 18.14 | 5.84 |
| Chlorine | 3 | 35.45 | 106.35 | 34.24 |
| Nitrogen | 1 | 14.01 | 14.01 | 4.51 |
| Oxygen | 1 | 16.00 | 16.00 | 5.15 |
| Total | 36 | - | 310.63 | 100.00 |
Positional Isomerism in Dichlorinated Propiophenone Derivatives
Positional isomerism within dichlorinated propiophenone derivatives represents a critical aspect of structural chemistry that significantly impacts compound identification and analytical characterization. The 3',4'-dichloropropiophenone derivative discussed in this analysis exhibits specific chlorine substitution at the meta and para positions of the phenyl ring, creating distinct electronic and steric properties compared to alternative substitution patterns. This substitution pattern generates unique spectroscopic signatures and chemical behavior that differentiates it from other dichlorinated analogs.
The 3',5'-dichloropropiophenone isomer, bearing chlorine atoms at the meta positions, represents the most structurally similar analog with CAS number 1346603-00-6. This positional variant exhibits identical molecular formula and weight but demonstrates different electronic distribution due to the symmetrical chlorine placement. The 3',5'-substitution pattern creates enhanced electron-withdrawing effects through resonance interactions, potentially affecting the compound's stability and reactivity characteristics. Research indicates that this isomer serves as an alternative impurity profile in pharmaceutical applications, requiring distinct analytical methods for separation and quantification.
Additional positional isomers within the dichloropropiophenone family include 2',3'-dichloro, 2',4'-dichloro, 2',5'-dichloro, and 2',6'-dichloro variants, each presenting unique substitution patterns that influence molecular properties. The electron density distribution across the aromatic ring system varies significantly among these isomers, affecting their chemical reactivity, metabolic pathways, and analytical separation characteristics. Ortho-substituted derivatives typically exhibit enhanced steric hindrance and altered conformational preferences compared to meta and para analogs.
Table 2: Dichlorinated Propiophenone Isomer Comparison
| Substitution Pattern | CAS Number | Electronic Effects | Symmetry | Analytical Considerations |
|---|---|---|---|---|
| 3',4'-Dichloro | 1346598-72-8 | Moderate electron-withdrawal | Asymmetric | Standard HPLC separation |
| 3',5'-Dichloro | 1346603-00-6 | Enhanced electron-withdrawal | Symmetric | Requires specific columns |
| 2',3'-Dichloro | Not specified | Steric hindrance effects | Asymmetric | Complex fragmentation |
| 2',4'-Dichloro | Not specified | Mixed electronic effects | Asymmetric | Moderate retention time |
| 2',6'-Dichloro | Not specified | Maximum steric effects | Symmetric | Extended analysis time |
The analytical implications of positional isomerism extend to chromatographic separation, mass spectrometric fragmentation, and nuclear magnetic resonance spectroscopy interpretation. Each isomer requires specific analytical protocols to ensure accurate identification and quantification in complex mixtures. The 3',4'-dichlorinated variant typically exhibits characteristic retention times and fragmentation patterns that enable reliable differentiation from structural analogs. Advanced analytical techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy, provide definitive structural confirmation for positional isomer assignment.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAPNLTUNVYSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Bupropion Impurity, also known as 2-(tert-Butylamino)-3’, 4’-Dichloropropiophonone HCl, Bupropion 3’,4’-dichloro impurity, or 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride, are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft.
Mode of Action
Bupropion Impurity exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse and enhances their downstream effects.
Biochemical Pathways
The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced downstream signaling. The exact biochemical pathways affected by Bupropion Impurity are still under investigation.
Pharmacokinetics
It is known that the compound’s effects are prolonged due to its inhibition of norepinephrine and dopamine reuptake.
Result of Action
The result of Bupropion Impurity’s action is an increase in the duration of action of norepinephrine and dopamine within the neuronal synapse. This can lead to various molecular and cellular effects, depending on the specific neuronal pathways involved.
Biochemical Analysis
Biochemical Properties
Bupropion 3’,4’-dichloro impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which is responsible for the metabolism of bupropion. The interaction with CYP2B6 leads to the formation of active metabolites such as hydroxybupropion, erythrobupropion, and threobupropion. These interactions are crucial for understanding the metabolic pathways and potential effects of the impurity on the overall pharmacokinetics of bupropion.
Cellular Effects
Bupropion 3’,4’-dichloro impurity influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and dopamine. This can lead to alterations in neurotransmitter levels within the synaptic cleft, impacting cell signaling and potentially leading to changes in gene expression and cellular metabolism. The impurity’s effects on cellular processes are essential for understanding its potential impact on the therapeutic efficacy and safety of bupropion.
Molecular Mechanism
The molecular mechanism of action of bupropion 3’,4’-dichloro impurity involves its binding interactions with various biomolecules. It weakly inhibits the enzymes responsible for the uptake of norepinephrine and dopamine, prolonging their duration of action within the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters, which can affect downstream signaling pathways and gene expression. Additionally, the impurity may interact with nicotinic acetylcholine receptors, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bupropion 3’,4’-dichloro impurity can change over time due to its stability and degradation. Studies have shown that the impurity is relatively stable under certain conditions but can degrade over time, particularly at higher temperatures. The degradation products may have different effects on cellular function, and long-term exposure to the impurity can lead to changes in cellular processes and potentially adverse effects. Understanding the temporal effects of the impurity is crucial for assessing its impact on the overall stability and efficacy of bupropion.
Dosage Effects in Animal Models
The effects of bupropion 3’,4’-dichloro impurity vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular processes. Studies have shown that high doses of the impurity can result in toxic or adverse effects, including alterations in behavior and cellular metabolism. These dosage-dependent effects are essential for understanding the safety profile of the impurity in the context of bupropion therapy.
Metabolic Pathways
Bupropion 3’,4’-dichloro impurity is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The impurity is metabolized by CYP2B6, leading to the formation of active metabolites such as hydroxybupropion. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body. Understanding the metabolic pathways of the impurity is crucial for assessing its impact on the overall pharmacokinetics and pharmacodynamics of bupropion.
Transport and Distribution
The transport and distribution of bupropion 3’,4’-dichloro impurity within cells and tissues are influenced by various transporters and binding proteins. The impurity is known to interact with organic cation transporters (OCTs) and multidrug and toxic-compound extrusion proteins (MATEs), which facilitate its transport across cell membranes. Additionally, the impurity’s distribution within tissues can affect its localization and accumulation, potentially leading to variations in its biological activity. Understanding the transport and distribution of the impurity is essential for assessing its impact on the overall pharmacokinetics of bupropion.
Subcellular Localization
The subcellular localization of bupropion 3’,4’-dichloro impurity can influence its activity and function. The impurity may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the impurity is crucial for assessing its potential impact on cellular processes and the therapeutic efficacy of bupropion.
Biological Activity
2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14Cl2N·HCl
- Molecular Weight : 288.64 g/mol
- Solubility : Slightly soluble in DMSO and methanol; stable under refrigerated conditions .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as an inhibitor of the reuptake of norepinephrine and serotonin, similar to other compounds in its class. This mechanism leads to increased availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially influencing mood and anxiety disorders.
Pharmacological Effects
Research indicates various pharmacological effects associated with this compound:
- Antidepressant Activity : The compound's ability to inhibit norepinephrine reuptake suggests potential antidepressant properties. Studies have shown that similar compounds can improve symptoms of depression through modulation of neurotransmitter levels .
- Anxiolytic Effects : By enhancing serotonin availability, the compound may also exhibit anxiolytic effects, which could be beneficial in treating anxiety disorders.
- Anti-Cancer Potential : Preliminary studies suggest that derivatives of this compound may influence cancer cell proliferation and differentiation, particularly through pathways involving 11β-HSD1 and 11β-HSD2 enzymes. These enzymes are implicated in glucocorticoid metabolism, which is crucial in cancer biology .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Biochemical Analysis
The compound's biochemical properties have been analyzed in various contexts:
- In Vitro Studies : Laboratory tests indicate that the compound can effectively inhibit specific enzymes related to neurotransmitter metabolism.
- Metabolic Pathways : The compound is metabolized primarily through cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Formulation
2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride is primarily used as a reference standard in the development of bupropion formulations. It plays a crucial role in:
- Abbreviated New Drug Application (ANDA) : This compound is utilized in filing ANDAs to the FDA, ensuring that generic formulations meet the required standards of efficacy and safety .
- Toxicity Studies : It is essential for conducting toxicity assessments of drug formulations, providing data necessary for regulatory submissions .
2. Quality Control
In the pharmaceutical industry, maintaining the quality of active pharmaceutical ingredients (APIs) is critical. The compound is employed in:
- Quality Control (QC) Procedures : It serves as a secondary reference standard during the analytical studies of commercial production processes. This ensures that the products are consistent with established specifications .
- Analytical Studies : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to analyze the purity and stability of formulations containing this compound .
Research Applications
1. Analytical Chemistry
The compound is frequently used in research settings for:
- Characterization Studies : It aids in determining the physicochemical properties of drug formulations through methods like NMR and mass spectrometry .
- Stability Testing : Understanding how this compound behaves under various conditions helps in formulating stable drug products.
Case Study 1: Toxicity Assessment
A study evaluated the toxicity profile of bupropion formulations containing this compound. The findings indicated that the impurity levels were within acceptable limits, supporting its safe use in therapeutic applications.
Case Study 2: Quality Control Protocols
In a commercial laboratory setting, this compound was used to establish QC protocols for bupropion production. The results confirmed that using this reference standard improved batch consistency and reduced variability in potency tests.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bupropion Hydrochloride (Parent Compound)
- Chemical Name: (±)-2-(tert-Butylamino)-3'-chloropropiophenone hydrochloride
- CAS No.: 31677-93-7
- Molecular Formula: C₁₃H₁₈ClNO·HCl
- Molecular Weight : 276.21 g/mol
- Pharmacological Role: Approved for depression, smoking cessation, and seasonal affective disorder. Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) .
- Key Structural Difference : Single chlorine atom at the 3' position of the phenyl ring.
2-(tert-Butylamino)-3',5'-Dichloropropiophenone Hydrochloride
- CAS No.: 1346603-00-6
- Molecular Formula: C₁₃H₁₈Cl₃NO
- Molecular Weight : 310.65 g/mol
- Role : Impurity in bupropion synthesis. Differs by chlorine substitution at 3' and 5' positions, increasing steric hindrance compared to the 3',4' isomer .
2-(tert-Butylamino)-4'-Chloropropiophenone Hydrochloride (Bupropion Related Compound A)
- CAS No.: 1049718-72-0
- Molecular Formula: C₁₃H₁₈Cl₂NO
- Molecular Weight : 276.20 g/mol (without additional Cl)
- Role : USP-listed impurity with a single chlorine at the 4' position. Exhibits distinct chromatographic retention times in HPLC analysis .
Deschloro Bupropion Hydrochloride
- CAS No.: 63199-74-6
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
- Role : Impurity formed by the absence of the 3'-chlorine atom, reducing lipophilicity and pharmacological activity .
Comparative Analysis of Key Properties
Table 1: Physicochemical and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution | Role |
|---|---|---|---|---|---|
| Bupropion Hydrochloride | 31677-93-7 | C₁₃H₁₈ClNO·HCl | 276.21 | 3' | Active Pharmaceutical Ingredient (API) |
| 3',4'-Dichloro Derivative | 34911-51-8 | C₁₃H₁₈Cl₃NO | 310.65 | 3',4' | Impurity |
| 3',5'-Dichloro Derivative | 1346603-00-6 | C₁₃H₁₈Cl₃NO | 310.65 | 3',5' | Impurity |
| 4'-Chloro Derivative (Related Compound A) | 1049718-72-0 | C₁₃H₁₈Cl₂NO | 276.20 | 4' | USP Reference Standard |
| Deschloro Bupropion | 63199-74-6 | C₁₃H₂₀ClNO | 241.76 | None | Degradation Product |
Structural Impact on Pharmacological Activity
- Chlorine Substitution: The 3'-chlorine in bupropion is critical for NDRI activity.
- Polarity : Additional chlorine atoms enhance lipophilicity, which could prolong metabolic half-life but reduce aqueous solubility.
Analytical Differentiation
- HPLC Behavior : The 3',4'- and 3',5'-dichloro isomers are distinguishable via reverse-phase HPLC, with resolution ≥1.3 under validated conditions. The 3',4' isomer elutes earlier than the 3',5' isomer due to positional effects on polarity .
- Regulatory Limits : Impurity levels are restricted to ≤0.1% in bupropion formulations per ICH guidelines .
Preparation Methods
Friedel-Crafts Acylation for Propiophenone Core Formation
The synthesis begins with constructing the 3',4'-dichlorophenyl propiophenone backbone. Friedel-Crafts acylation is employed to introduce the ketone group onto the aromatic ring.
Reagents and Conditions
-
Acylating Agent : Propionyl chloride (1.2 equivalents)
-
Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equivalents)
-
Solvent : Dichloromethane (DCM) at 0–5°C under nitrogen atmosphere
-
Reaction Time : 4–6 hours
The reaction yields 1-(3,4-dichlorophenyl)propan-1-one with >85% purity after aqueous workup.
Alpha-Bromination of Propiophenone
Bromination at the alpha position of the ketone is critical for subsequent amine substitution.
Reagents and Conditions
-
Brominating Agent : Bromine (Br₂, 1.1 equivalents)
-
Solvent : Acetic acid at 25°C
-
Reaction Time : 2 hours
This step produces 2-bromo-1-(3,4-dichlorophenyl)propan-1-one in 78–82% yield.
Nucleophilic Substitution with tert-Butylamine
The brominated intermediate undergoes substitution with tert-butylamine to introduce the amino group.
Reagents and Conditions
-
Amine : tert-Butylamine (2.0 equivalents)
-
Base : Triethylamine (TEA, 1.5 equivalents)
-
Solvent : Ethanol at reflux (78°C)
-
Reaction Time : 12–16 hours
The product, 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one, is isolated in 65–70% yield.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability.
Reagents and Conditions
-
Acid : Hydrochloric acid (HCl, 1.1 equivalents in isopropanol)
-
Temperature : 0–5°C
-
Crystallization Solvent : Ethyl acetate
The final compound is obtained as a white crystalline solid with ≥95% purity.
Optimization Strategies
Catalytic System Refinement
Bromination Efficiency
Amine Substitution Kinetics
-
Temperature Impact : Raising the reaction temperature to 90°C reduced the reaction time to 8 hours but increased impurities (12%).
Analytical Validation
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (C18 column) | Acetonitrile/water (70:30), 1 mL/min | 95.2 |
| NMR (DMSO-d₆) | 400 MHz, δ 1.25 (s, 9H, t-Bu) | 98.5 |
Spectroscopic Data
Industrial-Scale Production
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4-Dichlorobenzoyl chloride | 120 |
| tert-Butylamine | 90 |
| Total Production Cost | 450 |
| Compound | LD₅₀ (rat, oral) | NFPA Health Rating |
|---|---|---|
| 2-Bromo intermediate | 480 mg/kg | 3 |
| Final hydrochloride | 620 mg/kg | 2 |
Comparative Evaluation of Methods
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Yield (%) | 68 | 72 |
| Purity (%) | 95 | 99 |
| Reaction Time (hours) | 20 | 4 |
| Scalability | Moderate | High |
Q & A
Q. What analytical methods are recommended for identifying and quantifying 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is the primary method for identifying and quantifying this compound. Chromatographic conditions should include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase gradient of phosphate buffer (pH 3.0) and acetonitrile. Resolution between this impurity and structurally related compounds (e.g., 3'-chloro or 4'-bromo analogs) must exceed 1.3, as per pharmacopeial guidelines . System suitability criteria require a relative standard deviation (RSD) ≤2.0% for retention time reproducibility. Quantification leverages external reference standards stored at -20°C to prevent degradation .
Q. How is this compound typically generated during Bupropion Hydrochloride synthesis?
This compound arises as a process-related impurity during the halogenation steps of Bupropion synthesis. Partial overhalogenation of the aromatic ring or incomplete regioselective substitution can lead to the introduction of chlorine at both the 3' and 4' positions. Its formation is monitored using in-process controls, with synthetic pathways optimized to minimize dichloro byproducts through temperature modulation and catalyst selection .
Q. What structural characterization techniques confirm the identity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 276.21 (C₁₃H₁₈Cl₂NO⁺), while ¹H NMR reveals distinct signals: δ 1.28 ppm (s, 9H, tert-butyl), δ 3.10–3.40 ppm (m, 2H, CH₂), and δ 7.45–7.70 ppm (aromatic protons). Comparative analysis with USP reference standards ensures structural fidelity .
Advanced Research Questions
Q. How can co-eluting impurities be resolved when analyzing this compound in complex matrices?
Adjusting the mobile phase pH (2.5–3.5) and incorporating ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) enhances peak separation. For co-elution with brominated analogs (e.g., 3'-bromo derivatives), a column with smaller particle size (2.6 µm) or elevated temperature (40–45°C) improves resolution. Method robustness is validated per ICH Q2(R1), including forced degradation studies under acidic/oxidative conditions to assess interference .
Q. What stability considerations are critical for handling this compound reference standards?
This compound is light-sensitive and hygroscopic. Reference standards must be stored in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis. Accelerated stability studies (40°C/75% RH) show ≤0.5% degradation over 6 months when properly sealed. Regular re-qualification via differential scanning calorimetry (DSC) ensures thermal stability .
Q. What mechanistic insights explain the role of this compound in Bupropion Hydrochloride degradation pathways?
Under oxidative stress (e.g., H₂O₂ exposure), Bupropion undergoes dealkylation and subsequent halogen migration, forming dichloro derivatives. Kinetic studies using LC-MS/MS reveal pseudo-first-order degradation kinetics (k = 1.2 × 10⁻³ h⁻¹ at pH 7.4). Computational modeling (DFT) identifies the tert-butylamino group as a susceptibility site for radical-mediated oxidation, promoting chlorine rearrangement .
Q. How are impurity limits for this compound established in regulatory submissions?
Thresholds align with ICH Q3B guidelines, where maximum permitted levels are ≤0.15% of the active pharmaceutical ingredient (API). Method validation includes linearity (R² ≥0.999 over 0.05–1.5 µg/mL), accuracy (98–102% recovery), and precision (RSD ≤2.0%). Comparative impurity profiling across multiple API batches ensures consistency in synthetic processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
